REACTION_CXSMILES
|
[OH-:1].[K+].Br[CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][C:7]([CH3:13])([CH3:12])[CH:6](Br)[C:5]1=[O:15]>O>[OH:15][C:5]1[C:6](=[O:1])[C:7]([CH3:13])([CH3:12])[CH2:8][C:9]([CH3:11])([CH3:10])[CH:4]=1 |f:0.1|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C(C(CC1(C)C)(C)C)Br)=O
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove brominated compound which
|
Type
|
DISSOLUTION
|
Details
|
had not dissolved
|
Type
|
TEMPERATURE
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Details
|
The filtrate was cooled in an ice bath
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Type
|
ADDITION
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Details
|
concentrated sulphuric acid added dropwise until a white solid
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Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
after which the white solid was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from a hot mixture of 200 ml of methanol and 100 ml of water
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(CC(C1)(C)C)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |